molecular formula C12H16BrN B8534970 2-Dimethylamino-8-bromo-1,2,3,4-tetrahydronaphthalene

2-Dimethylamino-8-bromo-1,2,3,4-tetrahydronaphthalene

Cat. No. B8534970
M. Wt: 254.17 g/mol
InChI Key: LMIKROMBLAHKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Dimethylamino-8-bromo-1,2,3,4-tetrahydronaphthalene is a useful research compound. Its molecular formula is C12H16BrN and its molecular weight is 254.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Dimethylamino-8-bromo-1,2,3,4-tetrahydronaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Dimethylamino-8-bromo-1,2,3,4-tetrahydronaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Dimethylamino-8-bromo-1,2,3,4-tetrahydronaphthalene

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

8-bromo-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C12H16BrN/c1-14(2)10-7-6-9-4-3-5-12(13)11(9)8-10/h3-5,10H,6-8H2,1-2H3

InChI Key

LMIKROMBLAHKDQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCC2=C(C1)C(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 8-bromo-2-tetralone (4.5 gm, 20 mMol) in acetonitrile (100 mL) were added sodium acetate (9.9 gm, 120 mMol), sodium cyanoborohydride (880 mg, 120 mMol), dimethylamine hydrochloride (9.8 gm, mMol) and 4A sieves (2.0 gm). The mixture was stirred at room temperature for 3 days. The reaction mixture was then filtered through a bed of celite, and the filtrate was poured into a slurry of ice and water. The solution was made acidic (HCl) and extracted well with diethyl ether. The remaining aqueous was made basic (NH4OH) and extracted well with dichloromethane. These organic phases were combined, dried (Na2SO4), and concentrated in vacuo to give a dark oil. Purification by flash chromatography (5% methanol in dichloromethane+tr. NH4OH) gave the title compound as a yellow oil (1.5 gm, 30%).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
880 mg
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
30%

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